![molecular formula C21H16FN3S2 B2747624 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole CAS No. 892415-36-0](/img/structure/B2747624.png)
5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole
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Overview
Description
5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole is a chemical compound that has shown potential in scientific research applications.
Scientific Research Applications
Antitumor Applications
The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives structurally similar to the compound , have revealed potent cytotoxic activities in vitro. These compounds exhibit significant antitumor properties, particularly against human breast cancer cell lines. One study demonstrated that fluorinated benzothiazoles were highly effective in inhibiting tumor growth, highlighting their potential as promising antitumor agents. The study also explored the role of cytochrome P450 enzymes in mediating the antitumor activity of these compounds, suggesting a complex interaction between drug metabolism and antitumor efficacy (Hutchinson et al., 2001).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of benzothiazole derivatives has shown promising results. Novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives exhibited potent antioxidant activity, suggesting the utility of benzothiazole compounds in combating oxidative stress. The study indicates that electron-releasing groups within these compounds contribute significantly to their antioxidant capabilities (Maddila et al., 2015).
Biological Activity Analysis
Further research into the biological activities of benzothiazole and triazole derivatives underscores their versatility. The synthesis of triazole Schiff’s base derivatives and their evaluation on tyrosinase activity provided insights into their inhibitory effects, contributing to the development of antityrosinase agents. This study revealed that specific substitutions on the benzene ring enhanced anti-tyrosinase activities, offering a pathway for creating effective inhibitors (Yu et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .
Mode of Action
The compound interacts with the α-glucosidase enzyme, inhibiting its activity . The kinetic study revealed the competitive inhibition behavior of the compound . Docking studies showed imperative interactions such as hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions confirming the observed activity .
Biochemical Pathways
The inhibition of α-glucosidase enzyme by this compound leads to a delay in glucose absorption in the digestive system . This results in the suppression of postprandial hyperglycemia, a condition characterized by an abnormal increase in blood glucose following a meal .
Result of Action
The compound’s inhibitory action against α-glucosidase leads to a reduction in postprandial hyperglycemia . This can be particularly beneficial in the management of conditions like Type 2 Diabetes Mellitus (T2DM), where the body cannot appropriately use insulin .
properties
IUPAC Name |
5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3S2/c1-14-20(27-21(23-14)15-7-3-2-4-8-15)18-11-12-19(25-24-18)26-13-16-9-5-6-10-17(16)22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGPGOQBVHDULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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